molecular formula C13H15N3OS2 B2935939 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide CAS No. 394233-57-9

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide

Cat. No.: B2935939
CAS No.: 394233-57-9
M. Wt: 293.4
InChI Key: DGSZRNCICNYLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide is a novel amide derivative of valproic acid (VPA) and 1,3,4-thiadiazole, synthesized to enhance anticonvulsant efficacy while reducing toxicity. Its structure features a 5-ethyl-substituted 1,3,4-thiadiazole core linked to a phenylsulfanyl-propanamide moiety, confirmed via elemental analysis (C: 56.39%, H: 8.34%, N: 16.41%, S: 12.60%) and spectroscopy . Preclinical studies demonstrate pronounced antiepileptic activity, effectively preventing isoniazid-induced seizures in animal models. Notably, it exhibits lower acute toxicity than VPA, with a statistically higher LD50 value, classifying it as a low-toxic substance . However, poor water solubility limits its formulation versatility, prompting ongoing research into nanocapsule delivery systems .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-3-11-15-16-13(19-11)14-12(17)9(2)18-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSZRNCICNYLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(C)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide is a thiadiazole derivative that exhibits a variety of biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring with an ethylsulfanyl group at the 5-position and a phenylsulfanyl group attached to a propanamide moiety. The molecular formula is C12H13N3OS2C_{12}H_{13}N_{3}OS_{2} with a molecular weight of approximately 279.38 g/mol .

Biological Activities

Research indicates that thiadiazole derivatives, including this compound, possess a broad spectrum of biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives have been shown to exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this one have demonstrated effectiveness against various pathogenic fungi and bacteria .
  • Anticancer Properties : Studies suggest that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms. These compounds may induce apoptosis in cancer cells or inhibit specific signaling pathways involved in tumor growth .
  • Anti-inflammatory Effects : Some research indicates that thiadiazole derivatives can reduce inflammation in vivo. The anti-inflammatory mechanisms may involve the inhibition of pro-inflammatory cytokines and pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell signaling.
  • Disruption of Membrane Integrity : Antifungal activity may involve disrupting the cell membrane integrity of fungi, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, the compound might trigger apoptosis through mitochondrial pathways or by activating caspases .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives:

StudyFindings
Antifungal Activity A study demonstrated that similar compounds exhibited potent antifungal activity against resistant strains of Candida species with low cytotoxicity to human cells .
Anticancer Activity Research highlighted that certain thiadiazole derivatives significantly inhibited the growth of various cancer cell lines through apoptosis induction .
Anti-inflammatory Study Investigations showed that these compounds could reduce inflammation markers in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, where substituents on the thiadiazole ring and adjacent moieties critically influence physicochemical and pharmacological profiles. Key analogs and their properties are summarized below:

Compound Name / ID Molecular Formula Molecular Weight Substituents (Thiadiazole Position 5) Phenoxy/Phenylsulfanyl Group Melting Point (°C) logP Water Solubility
Target Compound C₁₄H₁₇N₃O₂S₂ 335.43 Ethyl Phenylsulfanyl N/A ~3.0* Low
N-[5-(2-ethoxyethyl)-...propanamide C₁₅H₁₉N₃O₂S₂ 337.46 2-ethoxyethyl Phenylsulfanyl N/A 3.07 Moderate
2-(4-chloro-2-methylphenoxy)-...acetamide C₁₃H₁₄ClN₃O₂S₂ 343.85 Ethylsulfanyl 4-chloro-2-methylphenoxy N/A N/A N/A
N-(5-ethyl-...2-methylphenoxy)propanamide C₁₄H₁₇N₃O₂S 291.37 Ethyl 2-methylphenoxy N/A N/A N/A
5e C₂₀H₂₁ClN₄O₂S₂ 465.44 4-chlorobenzylthio 5-isopropyl-2-methylphenoxy 132–134 N/A N/A
5j C₂₀H₂₁ClN₄O₂S₂ 465.44 4-chlorobenzylthio 2-isopropyl-5-methylphenoxy 138–140 N/A N/A

*Estimated based on structural similarity to .

Key Observations:
  • Ethyl vs.
  • Phenylsulfanyl vs. Phenoxy: The phenylsulfanyl group in the target compound may enhance electron-withdrawing effects compared to phenoxy derivatives (e.g., 5e, 5j), influencing receptor binding or metabolic stability.
  • Melting Points : Derivatives with chlorinated aromatic substituents (5e, 5j) show higher melting points (132–140°C) , suggesting stronger crystalline packing vs. the target compound’s unrecorded data.

Pharmacological Activity and Toxicity

Anticonvulsant Efficacy:
  • The target compound demonstrates superior seizure suppression in isoniazid-induced models compared to VPA, attributed to synergistic effects of the thiadiazole core and phenylsulfanyl group .
  • Chlorine substituents in 5e/5j might enhance potency but increase toxicity risks.
Toxicity Profile:
  • The target compound’s LD50 exceeds VPA’s, indicating lower acute toxicity .
  • Ethylsulfanyl analogs (e.g., ID: 6049-1164 ) may exhibit variable toxicity due to chloro and methyl groups, though data is unavailable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.